Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. It is characterized by a benzothiophene structure, which is a type of heterocyclic compound, and is substituted with various functional groups including a dimethylphenyl group and a sulfamoyl moiety. The compound's molecular formula is with a molecular weight of approximately 446.5 g/mol.
This compound is primarily sourced from chemical suppliers and research databases such as BenchChem and PubChem, which provide detailed descriptions, synthesis methods, and physical properties. It is classified as an organic thiophene derivative, exhibiting properties typical of compounds containing both aromatic and heterocyclic structures.
The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. A general synthetic route includes:
Each step requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of these reactions.
The molecular structure of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate features:
CC1=C(C(=CC=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
OWKJWMILGAVFNI-UHFFFAOYSA-N
.Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are often performed in controlled environments to optimize yields and minimize side products. Reaction conditions such as solvent choice and temperature play critical roles in determining the outcome.
The mechanism of action for methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate may involve:
Relevant data regarding these properties can be obtained from suppliers and chemical databases, highlighting its potential therapeutic roles.
Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy), which provide insights into the compound's purity and structural integrity .
Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate has several scientific uses:
This compound exemplifies the intricate interplay between structure and function in medicinal chemistry and materials science, highlighting its relevance in ongoing research efforts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4